molecular formula C5H4Cl2N2O B1312329 3,6-Dichloro-4-methoxypyridazine CAS No. 70952-62-4

3,6-Dichloro-4-methoxypyridazine

Cat. No.: B1312329
CAS No.: 70952-62-4
M. Wt: 179 g/mol
InChI Key: ODKKBTJZLBPUGU-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methoxypyridazine is a halogenated pyridazine derivative featuring chlorine atoms at positions 3 and 6 and a methoxy group (-OCH₃) at position 4. This compound is part of a broader class of pyridazines, heterocyclic aromatic compounds with two adjacent nitrogen atoms in a six-membered ring. The substituents on the pyridazine ring significantly influence its electronic properties, solubility, and reactivity.

For example, 3,6-dichloro-4-pyridazinecarboxylic acid derivatives have been synthesized using citraconic anhydride and hydrazine dihydrochloride, followed by chlorination with POCl₃ and oxidation . Such methods highlight the importance of optimizing reaction parameters (e.g., temperature, reagent ratios) to achieve high yields (up to 52% in related syntheses) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-methoxypyridazine typically involves the methoxylation of 3,6-dichloropyridazine. One common method includes the reaction of 3,6-dichloropyridazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom with a methoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve additional purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Methoxide in Methanol: Used for methoxylation reactions.

    Amines: Used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3,6-Dichloro-4-methoxypyridazine exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance the inhibitory effects against various cancer cell lines. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Thyroid Hormone Modulation

Another area of interest is the role of this compound in modulating thyroid hormone activity. Compounds with similar structures have been reported to possess therapeutic potential for treating metabolic disorders such as obesity and hyperlipidemia by acting as thyroid hormone analogs . This suggests that this compound could be explored for similar applications in metabolic disease management.

In Vivo Studies

Recent studies have focused on evaluating the biological activity of this compound in vivo. For example, its effectiveness as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6) has been investigated. The compound demonstrated subnanomolar cellular degradation of BCL6, indicating its potential as a therapeutic agent in treating diffuse large B-cell lymphoma .

Anti-inflammatory Properties

Additionally, compounds related to this compound have been evaluated for their anti-inflammatory effects. Research on similar pyridazine derivatives has shown promise in reducing inflammation markers in various biological models, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

Study Focus Findings
Study on BCL6 InhibitionAnticancer activityDemonstrated subnanomolar degradation of BCL6; potential for lymphoma treatment .
Thyroid Hormone ModulationMetabolic diseasesPotential use in treating obesity and hyperlipidemia through thyroid hormone analogs .
Anti-inflammatory ActivityInflammatory diseasesRelated compounds showed significant anti-inflammatory effects; further investigation needed for this compound .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-methoxypyridazine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural and Substituent Variations

The reactivity and applications of pyridazine derivatives depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Compound Name Substituents Key Properties References
3,6-Dichloro-4-methoxypyridazine Cl (3,6), -OCH₃ (4) Electron-withdrawing Cl and electron-donating -OCH₃ create regioselectivity in reactions. Discontinued commercial availability .
4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine Cl-CH₂ (4), -CF₂H (6), -OCH₃ (3) Difluoromethyl and chloromethyl groups enhance lipophilicity; used in agrochemical intermediates .
3-Chloro-6-(methylamino)pyridazine Cl (3), -NHCH₃ (6) Amino groups facilitate nucleophilic substitution; similarity score 0.76 .
6-Chloro-5-methylpyridazin-3-amine Cl (6), -CH₃ (5), -NH₂ (3) Methyl and amino groups alter ring electronics; similarity score 0.74 .
3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine -OCH₃ (3), -CH₃ (4), aryl (6) Bulky phenoxyphenyl group impacts steric hindrance; potential pharmaceutical use .

Reactivity and Regioselectivity

  • Nucleophilic Substitution: In this compound, the methoxy group at position 4 directs nucleophilic attack to specific positions. For example, reactions with N-nucleophiles favor substitution at position 6 over position 3 due to electronic effects . This contrasts with 3-chloro-6-(methylamino)pyridazine, where the amino group enhances reactivity at adjacent positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields for chloro-pyridazines by stabilizing transition states .

Key Research Findings

  • Regioselectivity: The methoxy group in this compound significantly alters reaction pathways compared to methyl or amino-substituted analogs .
  • Stability Issues : Commercial discontinuation may relate to stability challenges under storage or reaction conditions .
  • Synthetic Optimization : Higher yields are achieved by controlling oxidant ratios (e.g., nitric acid-chlorate liquor) and reaction temperatures .

Biological Activity

Overview

3,6-Dichloro-4-methoxypyridazine (C5H4Cl2N2O) is a pyridazine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features two chlorine atoms at positions 3 and 6, and a methoxy group at position 4, which contribute to its reactivity and biological interactions.

  • Molecular Formula: C5H4Cl2N2O
  • Molecular Weight: 179.00 g/mol
  • Chemical Structure:
Structure ClNCOCl\text{Structure }\text{Cl}\quad \text{N}\quad \text{C}\quad \text{O}\quad \text{Cl}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through interference with essential cellular processes. For instance, studies have shown that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has shown efficacy against various cancer cell lines such as:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.1

These results indicate that the compound may be a promising candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It acts as both a nucleophile and an electrophile, allowing it to form covalent bonds with target proteins, thereby modulating their activity. This dual functionality is crucial for its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The study found that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Study : In a recent investigation published in Cancer Research, researchers explored the effects of this compound on human cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 3,6-dichloro-4-methoxypyridazine?

Methodological Answer:
Microwave-assisted synthesis is a high-efficiency method for pyridazine derivatives, reducing reaction times and improving yields. For example, Hoogenboom et al. (2006) demonstrated that microwave irradiation accelerates nucleophilic substitution reactions in dichloropyridazine systems, enabling selective functionalization . Key parameters include:

  • Temperature control : Maintain 120–150°C to prevent decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst optimization : Employ Pd-based catalysts for cross-coupling reactions.

Advanced Question: How can regioselectivity challenges during bis-functionalization of this compound be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Wunderlich & Knochel (2008) reported that sequential substitution at the 3- and 6-positions requires precise control of reaction conditions:

  • Stepwise functionalization : Introduce bulkier groups first at the 3-position to sterically hinder the 6-position .
  • Electronic modulation : Electron-withdrawing substituents (e.g., methoxy) deactivate the pyridazine ring, favoring nucleophilic attack at the 6-position.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (>80°C) drive thermodynamic outcomes.

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Safety data sheets (SDS) for structurally similar compounds (e.g., 6-chloro-7-cyclobutyltriazolopyridazine) recommend:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

Advanced Question: What crystallographic techniques are suitable for resolving the molecular structure of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Preis et al. (2011) used SC-XRD to determine bond lengths and angles in triazolopyridazine derivatives, achieving a data-to-parameter ratio of 17.2 and R-factor of 0.050 . Key steps:

  • Crystal growth : Slow evaporation from ethanol/water mixtures.
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 173 K.
  • Refinement : Apply SHELXL-97 for anisotropic displacement parameters.

Basic Question: How can purity and stability of this compound be assessed during synthesis?

Methodological Answer:

  • HPLC analysis : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30).
  • Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]+ at m/z 194.98) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks).

Advanced Question: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The methoxy group at C4 directs reactivity via resonance effects. Density functional theory (DFT) studies on similar compounds show:

  • Electrophilic aromatic substitution (EAS) : The methoxy group donates electron density to C5, making C3 and C6 more electrophilic.
  • Buchwald-Hartwig amination : Pd/XPhos catalysts enable C–N bond formation at C6 with aryl amines .

Basic Question: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) as eluent.
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter.
  • Sublimation : For high-purity crystals, sublimate at 80°C under reduced pressure (0.1 mmHg).

Advanced Question: How do structural modifications of this compound impact its bioactivity in medicinal chemistry?

Methodological Answer:
Structure-activity relationship (SAR) studies on pyridazine derivatives (e.g., EP 4374877 A2) reveal:

  • Chlorine substitution : Enhances binding to kinase targets (e.g., p38 MAPK) via hydrophobic interactions.
  • Methoxy group : Improves metabolic stability by reducing oxidative demethylation .
  • Heterocyclic fusion : Triazolo-pyridazine hybrids (e.g., 6-chloro-3-phenyltriazolopyridazine) show enhanced antitumor activity .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1H NMR (CDCl3): δ 8.12 (s, 1H, H5), 4.10 (s, 3H, OCH3). 13C NMR: δ 162.1 (C4-OCH3), 149.8 (C3-Cl), 138.5 (C6-Cl) .
  • IR : Strong absorption at 1245 cm−1 (C–O stretch of methoxy).

Advanced Question: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes. For example:

  • Target selection : Prioritize kinases with ATP-binding pockets compatible with the pyridazine core.
  • Free energy calculations : MM/GBSA scoring identifies derivatives with ΔG < −8 kcal/mol .

Properties

IUPAC Name

3,6-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKKBTJZLBPUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423300
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70952-62-4
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Dichloro-4-methoxypyridazine
3,6-Dichloro-4-methoxypyridazine
3,6-Dichloro-4-methoxypyridazine
3,6-Dichloro-4-methoxypyridazine
3,6-Dichloro-4-methoxypyridazine
3,6-Dichloro-4-methoxypyridazine

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